molecular formula C6H8N4O3 B020739 N,1-Dimethyl-4-nitro-5-imidazolecarboxamide CAS No. 858513-51-6

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide

Cat. No.: B020739
CAS No.: 858513-51-6
M. Wt: 184.15 g/mol
InChI Key: GLXVFUGWBOEJPQ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide typically involves the nitration of an imidazole derivative followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes. For example, the nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methylimidazole: Similar in structure but lacks the nitro and carboxamide groups.

    4-Nitroimidazole: Contains the nitro group but lacks the methyl and carboxamide groups.

    1-Methyl-4-nitroimidazole: Similar but lacks the carboxamide group.

Uniqueness

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological molecules, making it a valuable compound in scientific research .

Biological Activity

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has a unique structure characterized by an imidazole ring that includes a nitro group and a carboxamide group. Its molecular formula is C6H8N4O3C_6H_8N_4O_3, with a molecular weight of approximately 184.155 g/mol. The synthesis typically involves:

  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Methylation : Employing methyl iodide in the presence of a base like potassium carbonate to achieve the dimethyl substitution.

These methods can be scaled for industrial production while optimizing yield and purity through purification techniques such as recrystallization and chromatography.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and proteins. The nitro group can undergo redox reactions, forming reactive intermediates that modify biological molecules. This modification may lead to:

  • Enzyme inhibition : Disruption of enzymatic activity through covalent bonding.
  • Protein-protein interactions : Alteration in cellular signaling pathways that can influence gene expression.

These interactions are crucial for understanding the compound's therapeutic potential in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains using the cylinder well diffusion method. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)
E. coli20
P. aeruginosa22
B. subtilis21
S. aureus19

These findings suggest that the compound has potent antibacterial activity comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme modulation. A notable case study demonstrated its efficacy against tumor cell lines, with observed IC50 values indicating significant cytotoxicity:

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

These results highlight this compound's potential as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamideImidazole ring with amino and carboxamide groupsActivates AMPK
5-Aminoimidazole-4-carboxamideSimilar imidazole core but lacks nitro groupUsed in metabolic studies
N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamideContains methylamino substitutionDiffering biological activity profile

This compound stands out due to its specific nitro substitution, which enhances its chemical reactivity and biological properties compared to its analogs .

Properties

IUPAC Name

N,3-dimethyl-5-nitroimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVFUGWBOEJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325646
Record name N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858513-51-6
Record name N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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